molecular formula C9H8ClN3O B14344392 2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine CAS No. 99849-22-6

2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B14344392
CAS No.: 99849-22-6
M. Wt: 209.63 g/mol
InChI Key: SCECDSPPNXXKAE-UHFFFAOYSA-N
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Description

2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with furan-2-carbaldehyde in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the furan-2-ylmethyl group is introduced at the nitrogen atom of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical reactivity and biological activity. The combination of these rings allows for versatile modifications and applications in various fields .

Properties

CAS No.

99849-22-6

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H8ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13)

InChI Key

SCECDSPPNXXKAE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC=C2)Cl

Origin of Product

United States

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